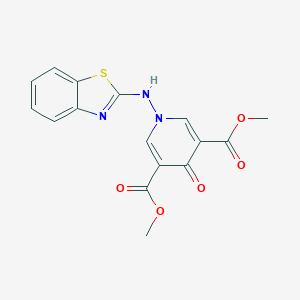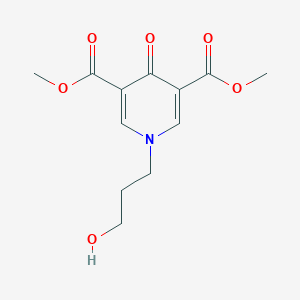
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as BRL-52537, is a selective antagonist of the dopamine D4 receptor. It is a piperidine derivative that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the dopamine D4 receptor, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine modulates the activity of the dopamine pathway and produces its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of the dopamine pathway, which may lead to fewer side effects compared to non-selective dopamine receptor antagonists. However, one limitation of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the potential use of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in the treatment of drug addiction. Further studies are needed to investigate the efficacy of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in reducing drug-seeking behavior in humans. Another area of interest is the potential neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in Parkinson's disease. Further studies are needed to investigate the mechanisms underlying the neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine and to determine its potential as a therapeutic agent for Parkinson's disease. Finally, the development of more soluble forms of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine may improve its usefulness in experimental settings.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperidine with pyrrolidine in the presence of a base. The reaction yields 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Propriétés
Nom du produit |
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C17H25BrN2O |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25BrN2O/c1-21-17-5-4-15(18)12-14(17)13-19-10-6-16(7-11-19)20-8-2-3-9-20/h4-5,12,16H,2-3,6-11,13H2,1H3 |
Clé InChI |
VAEZWPCDCVNLLC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
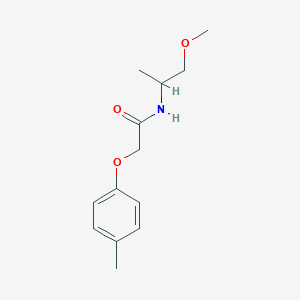
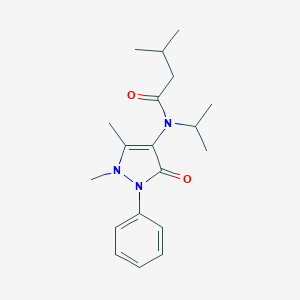
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
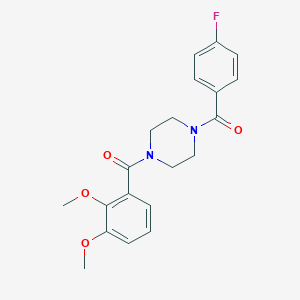

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
